Cas no 858641-06-2 (Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-)

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- structure
858641-06-2 structure
Nombre del producto:Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
Número CAS:858641-06-2
MF:C24H18N2
Megavatios:334.413125514984
MDL:MFCD28966444
CID:663030

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl-
    • 4-carbazol-9-yl-N-phenylaniline
    • 4-(9H-Carbazol-9-yl)-N-phenylbenzenamine (ACI)
    • 9-[4-(Phenylamino)phenyl]-9H-carbazole
    • N-[4-(9H-Carbazol-9-yl)phenyl]phenylamine
    • N-[4-(Carbazol-9-yl)phenyl]-N-phenylamine
    • N-[4-(Phenylamino)phenyl]carbazole
    • N-Phenyl-4-(9H-carbazol-9-yl)aniline
    • MDL: MFCD28966444
    • Renchi: 1S/C24H18N2/c1-2-8-18(9-3-1)25-19-14-16-20(17-15-19)26-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26/h1-17,25H
    • Clave inchi: RTVGVLGMPQMGNB-UHFFFAOYSA-N
    • Sonrisas: C1C=CC(NC2C=CC(N3C4C(=CC=CC=4)C4C3=CC=CC=4)=CC=2)=CC=1

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
Y0999159-1g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
1g
$880 2024-08-02
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-18
eNovation Chemicals LLC
Y0999159-5g
4-(9H-carbazol-9-yl)-N-phenylaniline
858641-06-2 95%
5g
$2200 2025-02-20

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
2.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Referencia
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Routes 2

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  48 h, rt
Referencia
Diphenylnitrenium Ion: Cyclization, Electron Transfer, and Polymerization Reactions
Kung, Andrew C.; et al, Journal of Organic Chemistry, 2005, 70(13), 5283-5290

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Referencia
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
2.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
3.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Referencia
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
1.2 Solvents: Water ;  rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
2.2 Solvents: Water ;  rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Toluene ;  5 h, 100 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  -78 °C; -78 °C → 20 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  cooled
3.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C; 3 h, 0 °C
4.1 Reagents: Cesium carbonate Catalysts: Palladium diacetate ,  X-Phos Solvents: Toluene ;  6 h, 110 °C
Referencia
Efficient synthesis of biscarbazoles by palladium-catalyzed twofold C-N coupling and C-H activation reactions
Hung, Tran Quang; et al, Organic & Biomolecular Chemistry, 2014, 12(16), 2596-2605

Synthetic Routes 8

Condiciones de reacción
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  15 h, rt
1.2 Solvents: Water ;  rt
2.1 Reagents: Sodium tert-butoxide Catalysts: Palladium diacetate ,  Tri-tert-butylphosphonium tetrafluoroborate Solvents: Toluene ;  15 h, 100 °C; rt
2.2 Solvents: Water ;  rt
3.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  3 h, 80 °C; 80 °C → rt
3.2 Solvents: Water ;  rt
3.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified, rt
Referencia
Palladium-catalyzed Selective Amination of Aryl(haloaryl)amines with 9H-Carbazole Derivatives
Ohtsuka, Yuhki; et al, Advanced Synthesis & Catalysis, 2018, 360(5), 1007-1018

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Raw materials

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Preparation Products

Benzenamine, 4-(9H-carbazol-9-yl)-N-phenyl- Literatura relevante

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